molecular formula C22H22FN3O3 B6540254 2-(4-fluorophenyl)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide CAS No. 1021266-33-0

2-(4-fluorophenyl)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide

Cat. No.: B6540254
CAS No.: 1021266-33-0
M. Wt: 395.4 g/mol
InChI Key: BIZJRUOAIPTLQE-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.16451973 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(4-fluorophenyl)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with the neuronal K-Cl cotransporter, KCC2, acting as a potent and selective inhibitor . This interaction is crucial as it influences the transport of chloride ions across neuronal membranes, impacting neuronal excitability and signaling.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of KCC2 can lead to changes in intracellular chloride concentrations, affecting neuronal signaling and potentially leading to hyperexcitability and epileptiform discharges .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the KCC2 transporter, inhibiting its function and thereby altering chloride ion transport across the cell membrane . This inhibition can lead to changes in neuronal excitability and has been studied for its potential therapeutic applications in neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that its inhibitory effects on KCC2 can persist over extended periods, leading to sustained changes in neuronal signaling and excitability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits KCC2 without causing significant adverse effects. At higher doses, it can lead to toxic effects, including neuronal hyperexcitability and potential neurotoxicity . Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with KCC2 suggests that it may affect metabolic flux and metabolite levels related to chloride ion transport and neuronal signaling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Its selective inhibition of KCC2 indicates that it is primarily localized in neuronal tissues, where it can exert its effects on chloride ion transport and neuronal excitability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments within neurons, where it interacts with KCC2 and influences chloride ion transport. This localization is essential for its role in modulating neuronal signaling and excitability .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-29-19-9-5-17(6-10-19)20-11-12-22(28)26(25-20)14-2-13-24-21(27)15-16-3-7-18(23)8-4-16/h3-12H,2,13-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZJRUOAIPTLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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